Quantacure qtx

Description

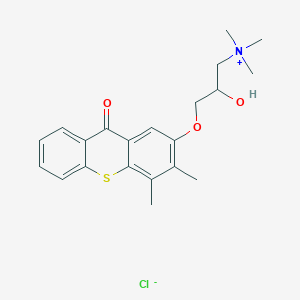

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(3,4-dimethyl-9-oxothioxanthen-2-yl)oxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQWZWNTTNRVOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908402 | |

| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103430-24-6 | |

| Record name | QTX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103430-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quantacure qtx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103430246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The In-Depth Mechanism of Action of Quantacure QTX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantacure QTX, a prominent photoinitiator in the field of UV curing, is chemically identified as 2-isopropylthioxanthone (ITX). It belongs to the thioxanthone class of compounds and functions as a Type II photoinitiator. This classification signifies that it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for initiating polymerization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: A Type II Photoinitiation Pathway

The operational mechanism of this compound is a multi-step process that begins with the absorption of ultraviolet (UV) radiation and culminates in the generation of reactive species that drive polymerization. The process, characteristic of Type II photoinitiators, can be broken down into the following key stages:

-

Photoexcitation: Upon exposure to UV light, the this compound molecule absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). Thioxanthones, including QTX, exhibit strong absorption in the UV-A region, which is crucial for their function.[1]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[1] This triplet state is the key reactive species in the subsequent steps of the initiation process.

-

Hydrogen Abstraction: The excited triplet QTX molecule (QTX*) interacts with a hydrogen donor, which in most practical applications is a tertiary amine co-initiator (e.g., ethyl-4-dimethylaminobenzoate, EDB). In this step, the excited QTX abstracts a hydrogen atom from the alkyl group of the amine.

-

Radical Generation: The hydrogen abstraction process results in the formation of two distinct radical species: a ketyl radical derived from the QTX and an alkylamino radical from the amine co-initiator. The alkylamino radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.

Signaling Pathways and Logical Relationships

The sequence of events in the mechanism of action of this compound can be visualized as a clear signaling pathway.

Caption: Mechanism of radical generation by this compound.

Quantitative Data

The efficiency of a photoinitiator is determined by several key quantitative parameters. The following tables summarize the available data for this compound (ITX).

Table 1: Photophysical Properties of this compound (ITX)

| Property | Value | Wavelength (nm) | Solvent |

| Molar Extinction Coefficient (ε) | 1.3 x 10⁵ M⁻¹ cm⁻¹ | 258 | CH₂Cl₂ |

| Molar Extinction Coefficient (ε) | 6.1 x 10⁴ M⁻¹ cm⁻¹ | 386 | CH₂Cl₂ |

Data sourced from Longchang Chemical, 2022.[1]

Experimental Protocols

The determination of the mechanism and efficiency of photoinitiators like this compound involves a variety of specialized experimental techniques.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction in real-time.

Methodology:

-

A thin film of the formulation containing the monomer, this compound, and the amine co-initiator is placed between two transparent substrates (e.g., KBr or polypropylene films).

-

The sample is placed in the beam path of an FTIR spectrometer.

-

The sample is simultaneously irradiated with a UV light source of a specific wavelength and intensity.

-

The FTIR spectra are recorded at short time intervals (e.g., every 100 milliseconds).

-

The disappearance of the characteristic absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹) is monitored.

-

The rate of polymerization and the final conversion can be calculated from the decrease in the peak area of this band over time.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the photopolymerization reaction, which is directly proportional to the reaction rate.

Methodology:

-

A small amount of the liquid formulation is placed in a DSC sample pan.

-

The sample is placed in the DSC cell, which is equipped with a UV light source.

-

The sample is maintained at a constant temperature (isothermal mode).

-

The sample is irradiated with UV light of a specific intensity and wavelength.

-

The DSC measures the heat evolved during the exothermic polymerization reaction as a function of time.

-

The total heat evolved is proportional to the total conversion, and the rate of heat evolution is proportional to the rate of polymerization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of the photoinitiator.

Methodology:

-

A dilute solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

The UV-Vis absorption spectrum of the solution is recorded using a spectrophotometer over a range of wavelengths (typically 200-500 nm).

-

The wavelength of maximum absorption (λ_max) is identified.

-

By preparing solutions of known concentrations, the molar extinction coefficient (ε) at λ_max can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Workflow Visualization

The general workflow for evaluating the performance of a photoinitiator system is depicted below.

Caption: Workflow for photoinitiator performance evaluation.

Conclusion

This compound (2-isopropylthioxanthone) is a highly effective Type II photoinitiator that operates through a well-understood mechanism of photoexcitation, intersystem crossing, and hydrogen abstraction from an amine co-initiator to generate polymerizing radicals. Its strong absorption in the near-UV region makes it suitable for a wide range of UV curing applications. The quantitative analysis of its photophysical properties and polymerization kinetics, through techniques such as RT-FTIR and Photo-DSC, is essential for optimizing its performance in various formulations. This guide provides a foundational understanding for researchers and professionals working with this versatile photoinitiator.

References

In-Depth Technical Guide: Quantacure QTX Absorption Spectrum and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of Quantacure QTX, a water-soluble thioxanthone derivative widely utilized as a photoinitiator in various photopolymerization processes. The document details its absorption spectrum, peak absorption wavelengths, and the fundamental workflow of the photoinitiation process.

Quantitative Absorption Data

The absorption properties of this compound in an aqueous solution have been characterized by UV-Visible spectroscopy. The key absorption maxima (λmax) are summarized in the table below. These values are critical for optimizing the efficiency of photopolymerization by matching the emission spectrum of the light source with the absorption profile of the photoinitiator.

| State of this compound | Peak Absorption Wavelength (λmax) |

| Ground State | 273 nm and 402 nm[1] |

| Oxidized State (post-irradiation) | 320 - 330 nm[1] |

Note: The appearance of the absorption band at 320-330 nm is indicative of the photo-oxidation of the QTX molecule upon exposure to light, a characteristic feature of its photoreactivity.

Experimental Protocol: UV-Visible Spectroscopy of Photoinitiators

While a specific, detailed experimental protocol for this compound was not found in the available literature, a general methodology for determining the absorption spectrum of a photoinitiator using a UV-Visible spectrophotometer is provided below. This protocol is based on standard laboratory practices for such analyses.

Objective: To determine the absorption spectrum and identify the peak absorption wavelengths (λmax) of a photoinitiator in a given solvent.

Materials:

-

This compound

-

Solvent (e.g., deionized water for aqueous solution, or other appropriate spectroscopic grade solvent)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed photoinitiator in a known volume of the chosen solvent within a volumetric flask to achieve a specific concentration (e.g., 1.0 × 10⁻⁴ mol L⁻¹ as a starting point). Ensure the solution is thoroughly mixed to achieve homogeneity.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 200 - 600 nm to cover the UV and visible regions).

-

Select the appropriate scan speed and slit width for optimal resolution.

-

-

Blank Measurement (Baseline Correction):

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the photoinitiator solution.

-

Place the cuvette in the spectrophotometer's reference holder.

-

Perform a baseline correction or "auto-zero" to subtract the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the prepared this compound solution before filling it approximately three-quarters full.

-

Carefully wipe the optical surfaces of the cuvette with a lint-free cloth to remove any fingerprints or residues.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the spectral scan. The instrument will measure the absorbance of the sample across the defined wavelength range.

-

-

Data Analysis:

-

The output will be a graph of absorbance versus wavelength.

-

Identify the wavelengths at which the absorbance is at its maximum. These are the peak absorption wavelengths (λmax).

-

Record the absorbance values at these peaks.

-

Visualization of the Photoinitiation Workflow

The primary function of this compound is to absorb light energy and initiate a polymerization reaction. The following diagram illustrates the fundamental workflow of this photoinitiation process for a thioxanthone-based photoinitiator.

Caption: Workflow of Photoinitiation by this compound.

References

Chemical structure and properties of Quantacure QTX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and photoinitiator activity of Quantacure QTX. The information is intended for researchers, scientists, and professionals in drug development and material science who are utilizing photopolymerization techniques.

Chemical Structure and Identification

This compound is a salt of a thioxanthone derivative, which functions as a photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.

Chemical Name: 3-((3,4-dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride CAS Number: 103430-24-6 Molecular Formula: C₂₁H₂₆ClNO₃S Molecular Weight: 407.95 g/mol

Chemical Structure:

Quantacure QTX: A Technical Deep Dive into a Type II Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Quantacure QTX, a member of the thioxanthone family of compounds, is classified as a Type II photoinitiator . This in-depth guide will explore its mechanism of action, photochemical properties, and experimental considerations for its application in photopolymerization processes.

Classification and Mechanism of Action

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. They are broadly categorized into two main types based on their mechanism of radical generation.

-

Type I Photoinitiators: These undergo unimolecular cleavage upon light absorption to form two free radicals. This process is intramolecular.

-

Type II Photoinitiators: These undergo a bimolecular reaction. Upon excitation by light, the photoinitiator enters an excited triplet state and then interacts with a co-initiator or synergist (typically a hydrogen donor like an amine) to generate the initiating radicals.

This compound, identified as 2,4-diethylthioxanthone (DETX), functions as a Type II photoinitiator. Its mechanism involves the absorption of UV light, followed by intersystem crossing to a long-lived triplet excited state. This excited thioxanthone molecule then abstracts a hydrogen atom from an amine synergist, generating a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.

The overall efficiency of Type II photoinitiators like this compound is highly dependent on the concentration and reactivity of the co-initiator.

Physicochemical and Photochemical Properties

The following tables summarize the key quantitative data for this compound (2,4-diethylthioxanthone).

Table 1: Physicochemical Properties of this compound (DETX)

| Property | Value | Reference |

| Chemical Name | 2,4-diethyl-9H-thioxanthen-9-one | [1][2] |

| CAS Number | 82799-44-8 | [1][2] |

| Molecular Formula | C₁₇H₁₆OS | [3] |

| Molecular Weight | 268.37 g/mol | [2][3] |

| Appearance | Light yellow to slightly red powder | [2] |

| Melting Range | 71 - 74 °C | [2] |

Table 2: Photochemical Properties of this compound (DETX)

| Property | Value | Reference |

| UV Absorption Maxima (λmax) | 261, 291, 386 nm | [4] |

| Molar Extinction Coefficient (ε) at 385 nm | High (Thioxanthones are known for high ε) | [5] |

| Triplet Quantum Yield (ΦT) | High (Typical for thioxanthones, approaching unity) | [6][7] |

| Recommended Addition Level | 0.5 - 5% by weight of total formulation | [2] |

Note: A specific, experimentally determined triplet quantum yield for 2,4-diethylthioxanthone was not found in the surveyed literature. However, thioxanthone and its derivatives are well-known for their highly efficient intersystem crossing, leading to triplet quantum yields that are often close to 1.

Experimental Protocols

This section provides a generalized experimental protocol for evaluating the photopolymerization kinetics of a formulation containing this compound, based on methodologies described in the scientific literature.

Protocol: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Photopolymerization

Objective: To monitor the rate and extent of monomer conversion during photopolymerization initiated by this compound and an amine synergist.

Materials:

-

Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

This compound (DETX)

-

Amine synergist (e.g., ethyl 4-(dimethylamino)benzoate, EDB)

-

Solvent (if necessary, e.g., acetonitrile)

-

FTIR spectrometer equipped with a horizontal transmission accessory

-

UV/Vis light source with a specific wavelength output (e.g., LED @ 405 nm)

-

Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

-

Preparation of the Formulation:

-

Prepare a stock solution of the monomer.

-

Dissolve this compound (e.g., 1% w/w) and the amine synergist (e.g., 2% w/w) in the monomer stock solution.

-

Ensure complete dissolution, using gentle heating or vortexing if necessary. Protect the solution from ambient light.

-

-

Sample Preparation for RT-FTIR:

-

Place a small drop of the prepared formulation between two transparent substrates (e.g., polypropylene films or KBr plates) to create a thin film of controlled thickness (e.g., 20 µm).

-

-

RT-FTIR Measurement:

-

Place the sample in the FTIR spectrometer.

-

Begin recording FTIR spectra in real-time.

-

After acquiring a few baseline spectra, turn on the UV/Vis light source to initiate polymerization.

-

Continue recording spectra at regular intervals until the polymerization reaction reaches a plateau (i.e., no further change in the monomer absorption band is observed).

-

-

Data Analysis:

-

Monitor the decrease in the absorption band corresponding to the reactive functional group of the monomer (e.g., the C=C stretching vibration of acrylate at ~1635 cm⁻¹).

-

Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the functional group band and Aₜ is the absorbance at time 't'.

-

Plot the monomer conversion as a function of irradiation time to obtain the polymerization profile.

-

Visualizations

The following diagrams illustrate the key processes involved in the function of this compound.

Caption: Mechanism of Type II photoinitiation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. unige.ch [unige.ch]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thioxanthone in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06849E [pubs.rsc.org]

- 6. Thioxanthone in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. engineering.purdue.edu [engineering.purdue.edu]

The Photophysical Landscape of Thioxanthone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioxanthone and its derivatives represent a versatile class of organic compounds with significant applications in diverse fields, including photodynamic therapy (PDT), photoinitiated polymerization, and catalysis. Their utility is intrinsically linked to their rich photophysical and photochemical properties, which can be finely tuned through structural modifications. This technical guide provides a comprehensive overview of the core photophysical properties of thioxanthone derivatives, detailed experimental protocols for their characterization, and visual representations of key mechanistic pathways.

Core Photophysical Properties

The photophysical behavior of thioxanthone derivatives is governed by the nature and position of substituents on the thioxanthone core. These modifications influence the energies of the singlet and triplet excited states, leading to variations in their absorption and emission characteristics, as well as the efficiency of intersystem crossing (ISC), a critical process for many of their applications.

Data Presentation

The following tables summarize key photophysical data for a selection of thioxanthone derivatives, providing a comparative overview of their properties.

Table 1: Absorption and Emission Properties of Selected Thioxanthone Derivatives

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf |

| Thioxanthone | Acetonitrile | 365 | 4,500 | 405 | 0.03 |

| 2-Isopropylthioxanthone (ITX) | Acetonitrile | 382 | 5,600 | 410 | 0.02 |

| 1-Chloro-4-propoxythioxanthone | Acetonitrile | 402 | 6,300 | - | - |

| 2,4-Diethylthioxanthone (DETX) | Acetonitrile | 384 | 5,800 | - | - |

| 2,4-Diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | Acetonitrile | 412 | 35,000 | - | - |

| Thioxanthone-anthracene | Dichloromethane | 398 | 12,000 | 425 | 0.15 |

| Thioxanthone-carbazole | Dichloromethane | 405 | 15,000 | 435 | 0.20 |

λabs: Absorption maximum, ε: Molar extinction coefficient, λem: Emission maximum, Φf: Fluorescence quantum yield. Data compiled from various sources.

Table 2: Triplet State Properties of Selected Thioxanthone Derivatives

| Compound | Solvent | ΦT | τT (µs) |

| Thioxanthone | Benzene | 0.84 | 15 |

| Thioxanthone | Acetonitrile | 0.66 | 1.8 |

| 2-Isopropylthioxanthone (ITX) | Benzene | 0.95 | 18 |

| 1-Chloro-4-propoxythioxanthone | Acetonitrile | ~1.0 | - |

| Thioxanthone-thiophene | Acetonitrile | 0.93 | - |

| Thioxanthone-carbazole | Acetonitrile | 0.50 | - |

ΦT: Triplet quantum yield, τT: Triplet lifetime. Data compiled from various sources.[1]

Experimental Protocols

Accurate characterization of the photophysical properties of thioxanthone derivatives is crucial for understanding their behavior and optimizing their performance in various applications. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of thioxanthone derivatives.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

-

Thioxanthone derivative sample

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the thioxanthone derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (typically in the range of 10-3 M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorption.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Repeat for all concentrations.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm, calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra, emission maxima (λem), and fluorescence quantum yields (Φf) of thioxanthone derivatives.

Materials:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector.

-

Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection)

-

Spectroscopic grade solvent

-

Thioxanthone derivative sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the thioxanthone derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 2-5 nm).

-

Recording the Emission Spectrum:

-

Set the excitation wavelength to the λabs of the sample.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Determining the Fluorescence Quantum Yield (Relative Method):

-

Record the fluorescence emission spectrum of the standard solution under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Phosphorescence Spectroscopy and Lifetime Measurement

Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τp) of thioxanthone derivatives.

Materials:

-

Spectrofluorometer with a pulsed excitation source (e.g., flash lamp or pulsed laser) and a time-gated detector.

-

Cryogenic setup (e.g., liquid nitrogen dewar) for low-temperature measurements (optional, as phosphorescence is often more intense at low temperatures).

-

Quartz phosphorescence cuvettes.

-

Degassed solvent (oxygen is a potent quencher of triplet states).

Procedure:

-

Sample Preparation: Prepare a solution of the thioxanthone derivative in a degassed solvent. The solution is often frozen to a rigid glass at 77 K in a liquid nitrogen dewar to minimize non-radiative decay pathways.

-

Instrument Setup:

-

Set the excitation wavelength to the λabs of the sample.

-

Use a pulsed excitation source.

-

Set the detector to operate in a time-gated mode. This involves introducing a delay time between the excitation pulse and the start of signal acquisition to eliminate the short-lived fluorescence signal.

-

-

Recording the Phosphorescence Spectrum:

-

With an appropriate delay time, scan the emission monochromator to record the phosphorescence spectrum.

-

-

Measuring the Phosphorescence Lifetime:

-

Set the emission monochromator to the phosphorescence maximum.

-

Acquire the phosphorescence decay curve by measuring the emission intensity as a function of time after the excitation pulse.

-

The decay curve is typically fitted to an exponential function (I(t) = I0e-t/τp) to determine the phosphorescence lifetime (τp). Multichannel scaling (MCS) is a common technique for measuring long phosphorescence lifetimes.[2]

-

Triplet Quantum Yield Determination

Objective: To determine the triplet quantum yield (ΦT) of thioxanthone derivatives.

Method: Laser Flash Photolysis

Principle: This technique involves exciting the sample with a short laser pulse and monitoring the transient absorption of the resulting triplet state. The triplet quantum yield is determined relative to a standard with a known ΦT.

Materials:

-

Laser flash photolysis setup, including a pulsed laser (e.g., Nd:YAG laser), a monitoring lamp, a monochromator, and a fast detector (e.g., photomultiplier tube).

-

Quartz cuvettes.

-

Degassed solvent.

-

Thioxanthone derivative sample.

-

Triplet quantum yield standard (e.g., benzophenone in benzene, ΦT ≈ 1.0).

Procedure:

-

Sample Preparation: Prepare degassed solutions of the sample and the standard with matched absorbance at the laser excitation wavelength.

-

Data Acquisition:

-

Excite the sample with a laser pulse.

-

Record the transient absorption spectrum of the triplet state at a specific delay time after the laser pulse.

-

Measure the maximum change in absorbance (ΔAT) at the triplet-triplet absorption maximum.

-

-

Repeat for the standard solution under identical conditions.

-

Data Analysis:

-

The triplet quantum yield of the sample (ΦT,sample) is calculated using the following equation: ΦT,sample = ΦT,std * (ΔAT,sample / ΔAT,std) * (εT,std / εT,sample) where:

-

ΦT,std is the triplet quantum yield of the standard.

-

ΔAT is the maximum transient absorbance of the triplet state.

-

εT is the molar extinction coefficient of the triplet-triplet absorption. The ratio of εT values can often be determined by energy transfer methods.

-

-

Mandatory Visualizations

Jablonski Diagram for Thioxanthone

Caption: Jablonski diagram illustrating the principal photophysical pathways for a typical thioxanthone derivative.

Experimental Workflow for Photophysical Characterization

Caption: A generalized experimental workflow for the comprehensive photophysical characterization of thioxanthone derivatives.

Simplified Signaling Pathway for Thioxanthone-Based Photodynamic Therapy

Caption: Simplified mechanism of Reactive Oxygen Species (ROS) generation by a thioxanthone photosensitizer in Photodynamic Therapy.[3][4][5][6][7]

Mechanism of Thioxanthone as a Type II Photoinitiator

Caption: General mechanism for the generation of initiating radicals by a thioxanthone-based Type II photoinitiator system.[8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting methods for triplet quantum yield determination with double pulse fluorescence excitation [opg.optica.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 6. Photodynamic therapy and mechanism | PPTX [slideshare.net]

- 7. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aidic.it [aidic.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Water-Soluble Photoinitiators for Hydrogel Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commonly used water-soluble photoinitiators for the polymerization of hydrogels. This document details their core mechanisms, presents key quantitative data for comparison, outlines experimental protocols, and visualizes reaction pathways to aid in the selection and application of these critical components in hydrogel formulation for research, drug development, and clinical applications.

Introduction to Photopolymerized Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate cells and therapeutic agents make them invaluable in a myriad of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. Photopolymerization is a widely utilized method for hydrogel fabrication due to its rapid curing rates at physiological temperatures and spatiotemporal control over the crosslinking process. This process relies on photoinitiators, molecules that, upon exposure to light of a specific wavelength, generate reactive species that initiate the polymerization of monomer or polymer precursors. For biomedical applications, particularly those involving cell encapsulation, the use of water-soluble photoinitiators that are efficient, biocompatible, and responsive to cytocompatible wavelengths of light is paramount.

Core Concepts: Photoinitiation Mechanisms

Water-soluble photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I (cleavage) and Type II (abstraction).

-

Type I Photoinitiators (Norrish Type I): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical species, both of which can initiate polymerization. This process is generally efficient and does not require a co-initiator.

-

Type II Photoinitiators: These initiators, upon excitation by light, enter a triplet state and then abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate a radical that initiates polymerization. This is a bimolecular process and is dependent on the presence and concentration of the co-initiator.

Comparative Analysis of Common Water-Soluble Photoinitiators

The selection of a photoinitiator is critical and depends on the specific application, considering factors such as the required wavelength of light, cytotoxicity, initiation efficiency, and the desired mechanical and biological properties of the final hydrogel. This section provides a comparative overview of four widely used water-soluble photoinitiators: Irgacure 2959, Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Riboflavin (Vitamin B2), and Eosin Y.

Quantitative Performance Data

The following tables summarize key quantitative parameters for the selected photoinitiators. It is important to note that the mechanical and physical properties of the resulting hydrogels are highly dependent on the specific polymer system (e.g., PEGDA, GelMA), monomer concentration, photoinitiator concentration, light intensity, and exposure time. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of Common Water-Soluble Photoinitiators

| Photoinitiator | Type | Peak Absorption (λmax) | Molar Extinction Coefficient (ε) | Typical Concentration (w/v) | Light Source |

| Irgacure 2959 | Type I | ~275-280 nm, with tailing into UVA | ~4 M⁻¹cm⁻¹ at 365 nm[1] | 0.05% - 1.0%[2] | UV (365 nm) |

| LAP | Type I | ~375 nm[1] | ~218 M⁻¹cm⁻¹ at 365 nm[1] | 0.01% - 0.5% | UV/Visible (365-405 nm) |

| Riboflavin | Type II | ~370 nm and ~445 nm | - | 0.01% - 0.1% | Visible (Blue light, ~450 nm) |

| Eosin Y | Type II | ~515 nm | - | 0.005% - 0.1% | Visible (Green light, ~520 nm) |

Table 2: Comparative Mechanical and Physical Properties of Hydrogels

| Photoinitiator | Base Polymer | Compressive Modulus (kPa) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |

| Irgacure 2959 | 10% GelMA | ~15-30[3] | - | ~8-12[3] |

| LAP | 10% GelMA | ~10-25[3] | - | ~9-13[3] |

| Eosin Y | 15% GelMA | ~10.5 - 12.9[4] | - | ~4.9 - 5.1[4] |

| Irgacure 2959 | 20% PEGDA | Varies with MW (e.g., ~400 for 3.4kDa/400Da blend)[5] | - | Decreases with increasing concentration[6] |

| LAP | - | - | - | Generally higher than I2959-crosslinked gels[7] |

| Riboflavin | - | - | - | - |

| Eosin Y | 10% PEGDA | ~81 - 1178 (varies with conditions)[8] | - | - |

Note: The values presented are indicative and can vary significantly based on experimental conditions. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

Photoinitiation Mechanisms

The following diagrams illustrate the initiation mechanisms for Type I and Type II photoinitiators.

References

- 1. researchgate.net [researchgate.net]

- 2. Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effective Tuning of Ligand Incorporation and Mechanical Properties in Visible Light Photopolymerized Poly(ethylene glycol) Diacrylate Hydrogels Dictates Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Quantacure QTX safety data sheet and handling precautions

An In-depth Analysis for Laboratory Professionals

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safety and handling of Quantacure QTX. Due to the limited publicly available information specifically identifying "this compound," this document synthesizes general principles of handling photoinitiators, a class of compounds to which the "Quantacure" trade name belongs, alongside general laboratory safety protocols.

Product Identification and General Properties

Hazard Identification and First Aid Measures

Based on general safety data sheets for similar chemical products, the primary hazards are likely to involve skin and eye irritation.

Table 1: Summary of Potential Hazards and First Aid

| Exposure Route | Potential Hazard | First Aid Measures |

| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of soap and water. If irritation develops, seek medical attention.[1][2][3] |

| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water, including under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.[2][3] |

| Ingestion | Unlikely route of exposure in a lab setting. | Never give anything by mouth to an unconscious person.[1][2][3] |

| Inhalation | May cause respiratory tract irritation. | Move to fresh air.[1][2][3] |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure laboratory safety.

Table 2: Handling and Storage Guidelines

| Aspect | Precaution |

| Handling | No special handling advice is typically required for similar products, but good industrial hygiene and safety practices should be followed.[1][2][3] |

| Storage | Keep in properly labeled containers.[1][2][3] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Exposure Control and Personal Protective Equipment (PPE)

| Control/Equipment | Specification |

| Engineering Measures | Ensure adequate ventilation, especially in confined areas.[1][2][3] |

| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment.[1][2][3] |

| Hand Protection | Wear protective gloves.[1][2][3] |

| Eye Protection | Use safety glasses with side-shields.[1][2][3] |

| Skin and Body Protection | Wear lightweight protective clothing.[1][2][3] |

Accidental Release Measures

In the event of a spill, the following measures should be taken.

Caption: Workflow for handling an accidental release.

Fire-Fighting Measures

In case of a fire involving the substance, the following should be considered.

Caption: Recommended fire-fighting measures.

Disclaimer

The information provided in this guide is based on general safety data for similar chemical products and is intended for informational purposes only. It is not a substitute for a specific Safety Data Sheet for "this compound." Users should exercise caution and are encouraged to obtain a specific SDS from the manufacturer or supplier for detailed and accurate safety information. All materials and mixtures may present unknown hazards and should be used with caution.

References

CAS number for 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride

An In-depth Technical Guide on 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride

Compound Identification

CAS Number: 103430-24-6

Chemical Name: 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride

Synonyms: Quantacure QTX, QTX

This document provides a comprehensive overview of the chemical properties, applications, and relevant experimental data for the water-soluble photoinitiator, 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Core Concepts and Mechanism of Action

The subject compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators require a co-initiator or synergist to generate the free radicals necessary for polymerization. The core functional group is the thioxanthone moiety, which absorbs light in the UV-A and visible light regions. Its water solubility is conferred by the quaternary ammonium group, making it particularly suitable for aqueous formulations, such as hydrogels for biomedical applications.

Upon absorption of photons, the thioxanthone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This excited triplet state is the primary reactive species. It interacts with a hydrogen donor, typically a tertiary amine, through a process of hydrogen abstraction or electron transfer. This interaction generates an aminyl radical and a ketyl radical, both of which can initiate the polymerization of monomers.

A Technical Guide to Novel Photoinitiators for Visible Light Curing

For Researchers, Scientists, and Drug Development Professionals

The field of photopolymerization has been revolutionized by the shift from ultraviolet (UV) to visible light curing, driven by the need for greater safety, deeper curing depths, and reduced energy consumption. This transition has spurred the development of novel photoinitiators (PIs) that can efficiently absorb visible light to generate reactive species and initiate polymerization. This guide provides an in-depth look at the core principles, recent advancements, and experimental evaluation of these next-generation photoinitiators, with a focus on applications relevant to biomedical and pharmaceutical research.

Core Principles: Classification of Photoinitiators

Photoinitiators are chemical compounds that, upon absorbing light energy, generate reactive species—either free radicals or cations—that initiate the polymerization of monomers and oligomers.[1][2] They are broadly classified into two main types based on their mechanism of generating these species.

-

Type I Photoinitiators (Cleavage Type): These initiators undergo a unimolecular bond cleavage upon irradiation to form free radicals.[1][3] This direct fragmentation makes them highly efficient. Recent advancements have focused on designing Type I PIs that are sensitive to visible light, often based on phosphine oxide, germanium, or specific organic structures.[4]

-

Type II Photoinitiators (H-Abstraction Type): These systems require a bimolecular reaction. The photoinitiator absorbs light and enters an excited state. It then interacts with a second molecule, a co-initiator or synergist (often an amine or thiol), through hydrogen or electron transfer to generate the initiating free radicals.[1][3] Dye-based systems, such as those using flavonoids, carbazoles, or porphyrins, are common examples of Type II PIs for visible light applications.[5][6][7]

Novel Visible Light Photoinitiators: A Comparative Overview

Recent research has yielded a diverse array of novel photoinitiators with tailored absorption properties and high initiation efficiencies. Key classes include phosphine oxides, dye-sensitized systems, and bio-inspired molecules. The selection of a photoinitiator is critical and depends on the light source, resin composition, and desired application, such as the required depth of cure.[8]

Table 1: Photophysical Properties of Selected Visible Light Photoinitiators

| Photoinitiator Class | Example Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Initiation Mechanism | Key Features & Applications |

| Phosphine Oxides | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO / Irgacure 819) | 370-400 | ~7,500 at 380 nm | Type I | High efficiency, photobleaching, used in dental composites and 3D printing.[8][9] |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) | 365-393 | ~6,000 at 380 nm | Type I | Biocompatible, suitable for biomedical applications and hydrogel synthesis.[10] | |

| Flavonoids | 3-Hydroxyflavone (3HF) derivatives | 400-460 | Varies with substitution | Type II | Bio-sourced, reduced toxicity, suitable for hydrogel polymerization for biomedical use.[5] |

| Carbazole Derivatives | Carbazole-Indanedione Dyes | 400-550 | > 50,000 | Type II | High molar extinction coefficients, efficient for acrylate polymerization.[6] |

| Porphyrins | 5,15-diphenyl-10,20-bis(4-bromophenyl) porphyrin | ~420, 515, 550, 590, 650 (Q-bands) | High | Type II | Bio-inspired, efficient with co-initiators for polymerizing bio-based monomers like soybean oil acrylate.[7] |

| Polymeric PIs | Conjugated Polymers (e.g., used in OLEDs) | Broad (Visible Spectrum) | High | Type I or II | High extinction coefficients, absorb over the whole visible spectrum, initiate both radical and cationic polymerization.[11] |

Experimental Protocols for Characterization and Evaluation

Evaluating the performance of a novel photoinitiator requires a suite of standardized experiments. The following protocols outline key methodologies for characterizing their photochemical properties and polymerization efficiency.

// Define nodes with specific colors synthesis [label="Synthesis & Purification\nof Novel Photoinitiator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uv_vis [label="Photophysical Characterization\n(UV-Vis Spectroscopy)", fillcolor="#FBBC05", fontcolor="#202124"]; formulation [label="Resin Formulation\n(PI + Monomers + Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rt_ftir [label="Curing Kinetics Analysis\n(Real-Time FTIR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; photo_dsc [label="Enthalpy & Rate Analysis\n(Photo-DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanical [label="Material Property Testing\n(e.g., Hardness, DOC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis & Performance\nEvaluation", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define workflow edges synthesis -> uv_vis [label="Determine λmax, ε"]; uv_vis -> formulation; synthesis -> formulation; formulation -> rt_ftir [label="Monitor monomer\nconversion vs. time"]; formulation -> photo_dsc [label="Measure heat flow\nand reaction heat"]; rt_ftir -> analysis; photo_dsc -> analysis; analysis -> mechanical [label="Fabricate samples\nfor testing"]; } dota Workflow for Novel Photoinitiator Evaluation.

3.1. Protocol: UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of the photoinitiator.

-

Methodology:

-

Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 0.01 wt%).[3][8]

-

Use a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Scan the sample across a wavelength range (e.g., 250-800 nm) to record the absorbance spectrum.[2]

-

Identify the λmax from the peak of the spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

3.2. Protocol: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

-

Objective: To monitor the kinetics of photopolymerization by tracking the disappearance of monomer double bonds.

-

Methodology:

-

Prepare the photocurable formulation by mixing the photoinitiator, monomer (e.g., 1,6-hexanediol diacrylate, HDDA), and any co-initiators or additives.[12]

-

Place a thin film of the liquid resin between two transparent substrates (e.g., KBr or BaF₂ plates).

-

Position the sample in the IR beam path of an FTIR spectrometer.

-

Initiate the reaction by exposing the sample to a visible light source (e.g., LED lamp at 405 nm or 455 nm) of known intensity.[7]

-

Simultaneously, record IR spectra at regular intervals (e.g., every 1-2 seconds).

-

Monitor the decrease in the peak area of the acrylate C=C double bond (typically around 1635 cm⁻¹ or 810 cm⁻¹).[12]

-

Calculate the degree of conversion over time by comparing the peak area at time 't' to the initial peak area.

-

3.3. Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)

-

Objective: To measure the heat flow associated with the exothermic polymerization reaction, providing data on the polymerization rate (Rp) and total heat of polymerization.

-

Methodology:

-

Place a small, precisely weighed sample (e.g., 5 mg) of the liquid formulation into an open aluminum DSC pan.[13]

-

Place the sample pan and an empty reference pan into the DSC cell under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the system to equilibrate at a constant temperature.

-

Irradiate the sample with a visible light source of controlled intensity.

-

Record the heat flow (dH/dt) as a function of time. The peak of the heat flow curve corresponds to the maximum polymerization rate (Rp).[13]

-

Integrate the area under the curve to determine the total reaction heat (ΔH), which can be compared to the theoretical heat of polymerization for the monomer to calculate the final conversion.[13]

-

Applications in Drug Development and Biomedical Research

The development of water-soluble, non-toxic, and efficient visible light photoinitiators is crucial for biomedical applications.[14][15] These advanced systems enable precise spatial and temporal control over polymerization, which is essential for creating complex biological structures.

-

3D Bioprinting and Hydrogel Scaffolds: Visible light photopolymerization is used to fabricate hydrogel scaffolds for tissue engineering and cell encapsulation.[14] Photoinitiators like TPO-L and Eosin-Y (a Type II initiator) are often chosen for their biocompatibility and water solubility.[10][14] The ability to cure with visible light minimizes damage to encapsulated cells compared to UV radiation.

-

Drug Delivery Systems: Photopolymerization can be used to create micro- and nanoparticles for controlled drug release. The drug can be encapsulated within a polymer matrix, and its release can be triggered by various stimuli. The use of visible light ensures the integrity of sensitive drug molecules during the encapsulation process.[14][16]

-

Surface Modification: Surfaces of medical implants or diagnostic devices can be functionalized via surface-initiated photopolymerization.[17][18] Immobilizing a photoinitiator onto a surface allows for the grafting of polymer chains with specific properties, such as being anti-fouling or promoting cell adhesion.

// Central Concept pi [label="Novel Visible Light\nPhotoinitiator", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Key Properties prop_subgraph [label="Key Properties", style=invis]; biocompat [label="Biocompatibility &\nLow Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; water_sol [label="Water Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; efficiency [label="High Initiation\nEfficiency", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Applications app_subgraph [label="Biomedical & Drug Development Applications", style=invis]; bioprint [label="3D Bioprinting &\nTissue Engineering", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drug_del [label="Controlled Drug\nDelivery Systems", fillcolor="#EA4335", fontcolor="#FFFFFF"]; surf_mod [label="Surface Functionalization\nof Medical Devices", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical Relationships pi -> {biocompat, water_sol, efficiency} [dir=back, style=dashed, color="#5F6368"]; {biocompat, water_sol} -> bioprint [label="Enables cell\nencapsulation"]; {efficiency, biocompat} -> drug_del [label="Protects sensitive\ndrug cargo"]; efficiency -> surf_mod [label="Allows precise\nmaterial grafting"]; } dota PI Properties and their Biomedical Applications.

Conclusion and Future Outlook

The discovery of novel photoinitiators for visible light curing continues to be a vibrant area of research. The trend is moving towards developing systems that are not only highly efficient but also sustainable, bio-sourced, and biocompatible.[5] Future innovations will likely focus on one-component Type I initiators with high molar extinction coefficients in the blue-green spectral range, as well as metal-free and organic dye-based systems that minimize environmental and toxicological concerns. These advancements will further expand the application of photopolymerization in high-tech fields, particularly in creating next-generation medical devices, advanced drug delivery platforms, and complex tissue-engineered constructs.

References

- 1. hampfordresearch.com [hampfordresearch.com]

- 2. liftchem.com [liftchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uvebtech.com [uvebtech.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visible Light Provides a Sustainable Alternative in Drug Production | Technology Networks [technologynetworks.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Theoretical Insights into the Photochemistry of Quantacure QTX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings of the photochemistry of Quantacure QTX (QTX), a water-soluble thioxanthone derivative widely utilized as a photoinitiator in various photochemical applications, including photopolymerization. Given the limited availability of direct theoretical studies on QTX, this paper draws upon the well-established photochemical principles of the parent thioxanthone (TX) chromophore and its derivatives to elucidate the expected behavior of QTX upon photoexcitation.

Introduction to this compound

This compound, chemically known as 3-((3,4-dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[1], is a type II photoinitiator. Unlike type I photoinitiators that undergo direct unimolecular bond cleavage upon irradiation, type II photoinitiators require the presence of a co-initiator or synergist to generate the initiating radicals. The photochemical activity of QTX is centered around its thioxanthone core, a robust chromophore known for its high efficiency in initiating polymerization processes.

Fundamental Photochemical Pathways

The photochemistry of thioxanthone and its derivatives is characterized by a series of rapid and efficient processes following the absorption of light. These processes, which are fundamental to the function of this compound, include photoexcitation, intersystem crossing, and subsequent bimolecular reactions.

Upon absorption of UV-A radiation, the QTX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, the thioxanthone chromophore exhibits a high efficiency of intersystem crossing (ISC) to the triplet state (T₁). This triplet state is the primary photoactive species responsible for the subsequent chemical reactions.

The key photochemical events can be summarized as follows:

-

Photoexcitation: The thioxanthone chromophore absorbs a photon, leading to the formation of an excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to the more stable and longer-lived triplet state.

-

Bimolecular Reactions: The triplet state of QTX interacts with a co-initiator, typically a hydrogen donor like an amine, through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.

These processes are visualized in the signaling pathway diagram below.

Caption: Figure 1. General Photochemical Pathways for this compound.

Quantitative Photochemical Data

| Parameter | Representative Value | Significance |

| Absorption Maximum (λmax) | ~380 nm | Wavelength for optimal photoexcitation. |

| Triplet State Energy (ET) | ~2.7 eV (62-65 kcal/mol) | Determines the feasibility of energy transfer to other molecules. |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~1.0 | High efficiency in forming the photoactive triplet state. |

| Intersystem Crossing Rate Constant (kISC) | ~1011 s-1 | Indicates a very rapid conversion from the singlet to the triplet state. |

| Triplet State Lifetime (τT) | Microseconds (μs) | Sufficiently long-lived to participate in bimolecular reactions. |

| Rate Constant for Hydrogen Abstraction (kH) | 106 - 109 M-1s-1 | Varies with the nature of the hydrogen donor (e.g., amine). |

| Rate Constant for Electron Transfer (kET) | 108 - 1010 M-1s-1 | Dependent on the redox potentials of the donor and acceptor. |

Detailed Reaction Mechanisms

The generation of initiating radicals by the triplet state of this compound in the presence of an amine co-initiator can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the excited triplet state of QTX directly abstracts a hydrogen atom from the amine co-initiator, typically from the carbon atom alpha to the nitrogen. This process results in the formation of a ketyl radical from the QTX molecule and an aminoalkyl radical from the amine. The aminoalkyl radical is the primary species that initiates the polymerization of monomers.

Caption: Figure 2. Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer (SET)

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the amine co-initiator to the excited triplet state of QTX. This results in the formation of a QTX radical anion and an amine radical cation. Subsequent proton transfer from the amine radical cation to the QTX radical anion yields the same ketyl and aminoalkyl radicals as in the HAT mechanism. The feasibility of the SET pathway is dependent on the redox potentials of the QTX triplet state and the amine co-initiator.

Caption: Figure 3. Single Electron Transfer (SET) Mechanism.

Experimental and Computational Methodologies

The study of the photochemistry of molecules like this compound relies on a combination of advanced experimental and computational techniques.

Experimental Protocols

Transient Absorption Spectroscopy (TAS): This is a powerful technique to study the short-lived excited states and radical intermediates involved in photochemical reactions.

-

Objective: To detect and characterize the triplet state of QTX and the subsequent radical species.

-

Methodology:

-

A solution of QTX and the co-initiator in an appropriate solvent is prepared.

-

The sample is excited with a short laser pulse (pump pulse) at a wavelength where QTX absorbs (e.g., 355 nm or 380 nm).

-

A second, broad-spectrum light pulse (probe pulse) is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the sample is measured as a function of wavelength and time delay.

-

The resulting transient spectra reveal the formation and decay of excited states and radical intermediates.

-

The workflow for a typical transient absorption spectroscopy experiment is depicted below.

Caption: Figure 4. Experimental Workflow for Transient Absorption Spectroscopy.

Computational Protocols

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are widely used computational methods to investigate the electronic structure and properties of molecules in their ground and excited states.

-

Objective: To calculate the absorption spectrum, triplet state energy, and reaction pathways for the photochemistry of QTX.

-

Methodology:

-

Geometry Optimization: The molecular structure of QTX in its ground state (S₀) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum. The geometry of the lowest triplet state (T₁) is also optimized.

-

Reaction Pathway Analysis: The transition states for hydrogen abstraction or the intermediates in the electron transfer process can be located to calculate activation energies and reaction enthalpies.

-

Solvent Effects: The influence of the solvent (e.g., water, due to the solubility of QTX) can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

-

The logical workflow for a computational study of QTX photochemistry is illustrated below.

Caption: Figure 5. Logical Workflow for a DFT Study of QTX Photochemistry.

Conclusion

The photochemistry of this compound is governed by the well-defined and highly efficient photophysical and photochemical processes of its thioxanthone core. Upon photoexcitation, QTX rapidly forms a long-lived triplet state that can effectively interact with co-initiators, such as amines, to generate the free radicals necessary for initiating polymerization. The primary mechanisms for radical generation are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A comprehensive understanding of these theoretical principles, supported by experimental techniques like transient absorption spectroscopy and computational methods such as DFT, is crucial for the effective application of this compound in research, drug development, and various industrial processes. Future theoretical studies focusing specifically on this compound would be invaluable for further refining our understanding of its photochemical behavior and for the rational design of new, highly efficient photoinitiator systems.

References

Methodological & Application

Application Notes and Protocols: Dissolving Thioxanthone-Based Photoinitiators for Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxanthone (TX) and its derivatives are a critical class of Type II photoinitiators extensively used in photopolymerization, curing of coatings, and in various photochemical applications. A significant challenge in utilizing these compounds, particularly in biological and pharmaceutical research, is their inherent hydrophobicity and consequently, poor solubility in aqueous media. While the parent thioxanthone molecule is nearly insoluble in water, chemical modifications have led to the development of water-soluble derivatives. This document provides detailed protocols and guidelines for effectively dissolving thioxanthone-based photoinitiators, with a focus on preparing aqueous stock solutions for research and development.

Challenges in Dissolving Thioxanthone Photoinitiators

The primary obstacle to dissolving thioxanthone-based compounds in water is the large, nonpolar aromatic structure of the thioxanthone core. Overcoming this requires strategies that either increase the polarity of the molecule itself or modify the solvent environment to better accommodate the hydrophobic photoinitiator.

Strategies for Aqueous Dissolution

Several approaches can be employed to dissolve thioxanthone photoinitiators in aqueous solutions. The optimal method will depend on the specific derivative and the experimental requirements.

-

Use of Water-Soluble Derivatives: The most straightforward approach is to use a thioxanthone derivative that has been chemically modified to be water-soluble. These modifications often involve the addition of polar functional groups such as quaternary ammonium salts, sulfonates, or polyethylene glycol (PEG) chains.

-

Co-Solvent Systems: For less soluble derivatives, the use of a water-miscible organic co-solvent can be effective. The co-solvent helps to solvate the hydrophobic regions of the photoinitiator, allowing for its dispersion in the aqueous phase.

-

pH Adjustment: For thioxanthone derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the aqueous solution can significantly increase solubility.

-

Use of Surfactants or Cyclodextrins: Non-ionic surfactants or cyclodextrins can encapsulate the hydrophobic photoinitiator, forming micelles or inclusion complexes that are soluble in water.

Quantitative Solubility Data

The solubility of thioxanthone derivatives can vary dramatically based on their chemical structure. Below is a comparison of the water solubility of the parent thioxanthone, a common hydrophobic derivative (Quantacure ITX), and a highly water-soluble synthetic derivative.

| Compound | Chemical Structure Modification | Water Solubility (at 20°C) | Reference |

| Thioxanthone | None (Parent Compound) | Nearly Insoluble | [1] |

| Quantacure ITX (2-Isopropylthioxanthone) | Isopropyl group | 340 µg/L | |

| Bisphosphonate Functionalized Thioxanthone | Aza-Michael addition of bisphosphonate | 86 g/L |

Experimental Protocols

The following protocols provide a systematic approach to dissolving a thioxanthone-based photoinitiator in an aqueous solution.

Protocol 1: Direct Dissolution of a Water-Soluble Thioxanthone Derivative

This protocol is intended for thioxanthone derivatives that are known to be water-soluble.

Materials:

-

Water-soluble thioxanthone photoinitiator

-

High-purity deionized water

-

Magnetic stirrer and stir bar

-

Vortex mixer

-

Analytical balance

-

Volumetric flask

Procedure:

-

Determine the Target Concentration: Based on the known solubility, decide on the desired concentration of the stock solution.

-

Weigh the Photoinitiator: Accurately weigh the required amount of the water-soluble thioxanthone derivative using an analytical balance.

-

Initial Dispensing: Transfer the weighed powder to a volumetric flask. Add approximately 70-80% of the final volume of deionized water.

-

Dissolution:

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer at room temperature.

-

Stir the solution for 15-30 minutes.

-

If the solid does not fully dissolve, use a vortex mixer for 1-2 minutes.

-

Gentle heating (e.g., to 30-40°C) can be applied if necessary, but be cautious of potential degradation of the compound.

-

-

Final Volume Adjustment: Once the photoinitiator is completely dissolved, add deionized water to the final volume mark on the volumetric flask.

-

Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure a clear, particle-free solution.

-

Storage: Store the aqueous stock solution protected from light, as photoinitiators are light-sensitive.

Protocol 2: Dissolution using a Co-Solvent System

This protocol is for thioxanthone derivatives with low water solubility.

Materials:

-

Thioxanthone photoinitiator

-

Water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol, or acetone)

-

High-purity deionized water

-

Magnetic stirrer and stir bar

-

Vortex mixer

-

Analytical balance

-

Volumetric flask

Procedure:

-

Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO and DMF are excellent solvents for many organic compounds but may not be suitable for all biological applications.

-

Weigh the Photoinitiator: Accurately weigh the photoinitiator.

-

Initial Dissolution in Co-solvent: Dissolve the weighed photoinitiator in a minimal amount of the chosen co-solvent in a small beaker or vial.

-

Aqueous Dilution:

-

In a volumetric flask, add the desired final volume of deionized water.

-

While stirring the water, slowly add the concentrated photoinitiator-cosolvent solution dropwise.

-

Continue stirring for 15-30 minutes.

-

-

Observe for Precipitation: If the solution remains clear, the photoinitiator is soluble at that concentration in the co-solvent/water mixture. If precipitation occurs, the concentration is too high, or a different co-solvent system is needed.

-

Storage: Store the solution protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for dissolving a thioxanthone-based photoinitiator.

Caption: Workflow for dissolving thioxanthone photoinitiators.

Signaling Pathways and Applications

In many biological applications, such as photodynamic therapy or light-activated drug delivery, thioxanthone photoinitiators are used to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can then trigger specific signaling pathways leading to cellular responses like apoptosis or necrosis.

The following diagram illustrates a generalized signaling pathway initiated by a light-activated thioxanthone derivative.

Caption: Generalized ROS-mediated signaling pathway.

References

Application Notes and Protocols for Quantacure QTX in Two-Photon Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quantacure QTX as a photoinitiator in two-photon polymerization (2PP). The information is tailored for applications in microfabrication, biomedical device engineering, and drug delivery systems. While specific experimental data for this compound in 2PP is limited in publicly available literature, this document leverages data from structurally similar thioxanthone-based photoinitiators to provide robust protocols and performance expectations.

Introduction to this compound

This compound, with the chemical name 3-((3,4-dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride (CAS No. 103430-24-6), is a water-soluble, Type II photoinitiator. Its thioxanthone core is known for high triplet state quantum yields, making it an efficient initiator for free-radical polymerization upon photoexcitation. Its water solubility makes it particularly suitable for the fabrication of hydrogels and other biocompatible structures in aqueous environments, a significant advantage in many biomedical and drug delivery applications.

Mechanism of Action in Two-Photon Polymerization

Two-photon polymerization is a high-resolution 3D printing technique that utilizes the nonlinear absorption of two photons of near-infrared (NIR) light to initiate polymerization in a tightly confined focal volume.

The initiation process with this compound involves the following steps:

-

Two-Photon Absorption: The this compound molecule simultaneously absorbs two NIR photons, transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: In its triplet state, this compound abstracts a hydrogen atom from a co-initiator (typically an amine) or the monomer itself, generating free radicals.

-

Polymerization Initiation: The generated free radicals initiate the chain polymerization of monomer units, leading to the solidification of the resin at the focal point of the laser.

Experimental Data and Performance Parameters

| Parameter | This compound (Estimated) | Isopropylthioxanthone (ITX) (Reference) | Notes |

| Two-Photon Absorption Cross-Section (GM) | 10 - 50 GM at ~800 nm | ~10 GM at ~800 nm | The extended conjugation and substituents in QTX may lead to a slightly higher TPA cross-section compared to unsubstituted thioxanthone. |

| Optimal Concentration | 0.5 - 2.0 wt% | 0.5 - 2.0 wt% | The optimal concentration depends on the monomer system and desired resolution. |

| Compatible Monomers | Acrylates, Methacrylates, Hydrogels (e.g., PEGDA) | Acrylates, Methacrylates | QTX's water solubility makes it ideal for hydrogel precursors. |

| Typical Laser Wavelength | 780 - 820 nm | 780 - 820 nm | Standard Ti:Sapphire lasers are suitable. |

| Achievable Resolution | 100 - 500 nm | 100 - 500 nm | Resolution is highly dependent on the entire system (laser, optics, resin). |

| Writing Speed | 10 - 1000 µm/s | 10 - 1000 µm/s | Dependent on laser power and initiator efficiency. |

Experimental Protocols

Photoresist Formulation

For Acrylate-Based Resins:

-

Monomer Selection: Choose a suitable acrylate or methacrylate monomer or oligomer (e.g., trimethylolpropane triacrylate (TMPTA), pentaerythritol triacrylate (PETA)).

-

Co-initiator: Add an amine co-initiator, such as ethyl 4-(dimethylamino)benzoate (EDAB) or N-methyldiethanolamine (MDEA), at a concentration of 1-3 wt%.